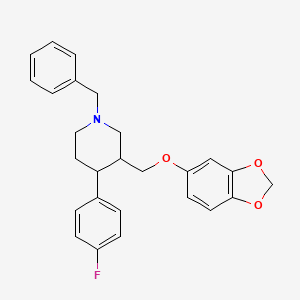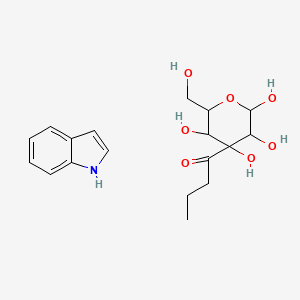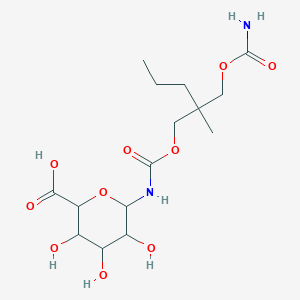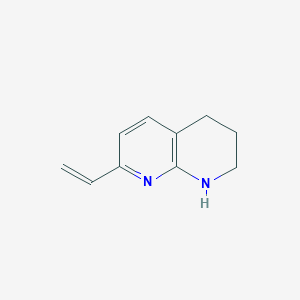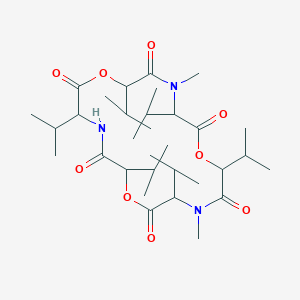
EnniatinB2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Enniatin B2 is synthesized through a non-ribosomal peptide synthetase (NRPS) pathway, involving the enzyme enniatin synthetase . This enzyme catalyzes the formation of the cyclohexadepsipeptide structure by incorporating alternating residues of N-methyl amino acids and hydroxy acids . The synthesis typically involves the following steps:
- Activation of amino acids and hydroxy acids.
- Formation of peptide bonds.
- Cyclization to form the cyclic depsipeptide structure.
Industrial Production Methods: Industrial production of enniatin B2 involves the cultivation of Fusarium species under controlled conditions to maximize the yield of the compound . The process includes:
- Selection of high-producing Fusarium strains.
- Optimization of growth media and environmental conditions.
- Extraction and purification of enniatin B2 from the fungal biomass using techniques such as liquid chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Enniatin B2 undergoes various chemical reactions, including:
Oxidation: Enniatin B2 can be oxidized to form different derivatives, which may exhibit altered biological activities.
Substitution: Substitution reactions can introduce new functional groups, leading to the formation of novel enniatin analogs.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions include various enniatin derivatives with modified biological activities .
Applications De Recherche Scientifique
Enniatin B2 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the synthesis and properties of cyclohexadepsipeptides.
Biology: Investigated for its role in fungal pathogenicity and its interactions with other mycotoxins.
Medicine: Explored for its potential as an anticancer agent due to its cytotoxic properties.
Industry: Utilized in the development of bioactive compounds for agricultural and pharmaceutical applications.
Mécanisme D'action
Enniatin B2 is part of a larger family of enniatins, including enniatin A, A1, B, and B1 . While all enniatins share a similar cyclohexadepsipeptide structure, they differ in their specific amino acid and hydroxy acid residues . This structural variation leads to differences in their biological activities and ionophoric properties . Enniatin B2 is unique in its specific combination of residues, which contributes to its distinct biological profile .
Comparaison Avec Des Composés Similaires
- Enniatin A
- Enniatin A1
- Enniatin B
- Enniatin B1
Propriétés
Formule moléculaire |
C32H55N3O9 |
|---|---|
Poids moléculaire |
625.8 g/mol |
Nom IUPAC |
4,10-dimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C32H55N3O9/c1-15(2)21-30(39)43-25(19(9)10)28(37)35(14)23(17(5)6)32(41)44-26(20(11)12)29(38)34(13)22(16(3)4)31(40)42-24(18(7)8)27(36)33-21/h15-26H,1-14H3,(H,33,36) |
Clé InChI |
NUFASKQIWTXKBR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


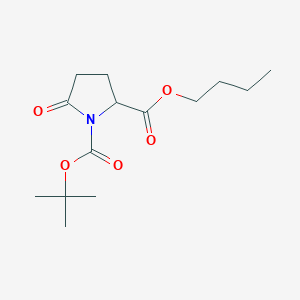

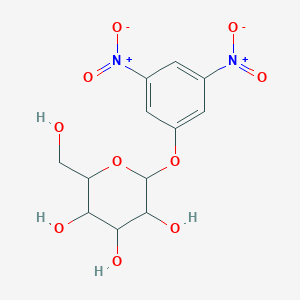

![(6aR,7aR,9S,10S,11aR)-4-Hydroxy-2,9,10-trimethoxy-6a,9,10-trimethyl-6a,7,7a,9,10,11a-hexahydro-5H-benzo[c][1,4]dioxino[2,3-g]chromen-5-one](/img/structure/B12289014.png)
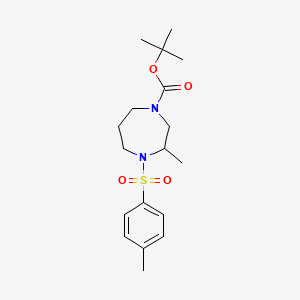
![[3'aS-(3'aalpha,4'alpha,6'aalpha)]-Hexahydro-5,5-dimethyl-5'-oxo-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxylicAcidMethylEster](/img/structure/B12289031.png)
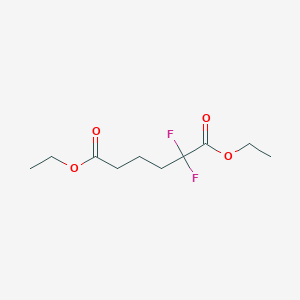
![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12289047.png)

